molecular formula C16H15N3Na2O3S B14904207 disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate

disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate

Cat. No.: B14904207
M. Wt: 375.4 g/mol
InChI Key: CAZOPOXSSVOSJP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate involves several steps. One common method starts with the preparation of 5-methoxy-2-benzimidazolethiol, which is then reacted with 4-methoxy-3,5-dimethylpyridine-2-methyl chloride under basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzimidazole and pyridine derivatives .

Scientific Research Applications

Disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the stomach lining. This inhibition reduces the production of gastric acid, providing relief from acid-related conditions. The molecular targets include the cysteine residues on the proton pump, which form disulfide bonds with the compound, leading to its inactivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate is unique due to its specific chemical structure, which provides a balance between potency and stability. Its disodium salt form enhances its solubility and bioavailability, making it a preferred choice in certain pharmaceutical formulations .

Properties

Molecular Formula

C16H15N3Na2O3S

Molecular Weight

375.4 g/mol

IUPAC Name

disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate

InChI

InChI=1S/C16H16N3O3S.2Na/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16;;/h4-7H,8H2,1-3H3,(H-,17,18,19,20);;/q-1;2*+1/p-1

InChI Key

CAZOPOXSSVOSJP-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C(=C1[O-])C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+].[Na+]

Origin of Product

United States

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